molecular formula C10H16N2O2 B13214960 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol

Cat. No.: B13214960
M. Wt: 196.25 g/mol
InChI Key: NLEWTKZZOLXUFT-UHFFFAOYSA-N
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Description

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyrazole heterocycle, a privileged scaffold in drug development known to contribute to a wide spectrum of biological activities . Pyrazole derivatives are frequently investigated for their potential as antimicrobial, antifungal, anti-inflammatory, and anticancer agents, making them a significant focus in the design of new therapeutic molecules . The structure of this compound combines a 1-ethyl-1H-pyrazole moiety with a cyclopentanol group via an ether linkage, presenting a multifunctional building block for researchers. This molecular architecture allows for further chemical modifications, facilitating its use in constructing more complex molecules for structure-activity relationship (SAR) studies and high-throughput screening. The compound is provided for research purposes as a chemical tool to advance pharmaceutical and chemical discovery. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(1-ethylpyrazol-4-yl)oxycyclopentan-1-ol

InChI

InChI=1S/C10H16N2O2/c1-2-12-7-8(6-11-12)14-10-5-3-4-9(10)13/h6-7,9-10,13H,2-5H2,1H3

InChI Key

NLEWTKZZOLXUFT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)OC2CCCC2O

Origin of Product

United States

Preparation Methods

Mitsunobu Reaction Approach

  • The Mitsunobu reaction is a widely used method to form ethers from alcohols and phenols or heterocyclic nucleophiles.
  • In this case, the 1-ethyl-1H-pyrazol-4-ol or its amine derivative can act as the nucleophile.
  • Cyclopentan-1-ol or a suitable activated derivative (e.g., tosylate or mesylate) serves as the electrophile.
  • The reaction employs triphenylphosphine and diethyl azodicarboxylate (DEAD) or related reagents to facilitate the substitution under mild conditions.

This method is advantageous due to its mild reaction conditions and high selectivity for ether formation.

Direct Nucleophilic Substitution

  • Alternatively, alkylation of 1-ethyl-1H-pyrazol-4-ol with cyclopentanone derivatives possessing a good leaving group (e.g., halides or sulfonates) can be performed.
  • Base-mediated deprotonation of the pyrazole hydroxyl allows nucleophilic attack on the electrophilic carbon of cyclopentanone derivatives.
  • This method requires careful control of reaction conditions to avoid side reactions and over-alkylation.

Reduction and Functional Group Transformations

  • If starting from a cyclopentanone intermediate, the ketone can be reduced to cyclopentan-1-ol after ether formation using mild reducing agents like sodium borohydride or catalytic hydrogenation.
  • This sequence ensures the correct stereochemistry and functional group placement in the final molecule.

Representative Experimental Procedure

An example synthesis based on literature precedents and patent disclosures might be:

Data Table Summarizing Key Reaction Parameters

Step Reactants Conditions Yield (%) Notes
N-alkylation of 4-nitro-1H-pyrazole 4-nitro-1H-pyrazole, NaH, 1-bromoethane THF, 0 °C to RT, 16 h 52.9 Extracted with ethyl acetate
Reduction of nitro group Pd/C (10%), H2 gas Methanol, 20–25 °C, 12 h 87–96 Filtration and concentration
Activation of cyclopentan-1-ol Mesyl chloride or tosyl chloride, base Dichloromethane, 0 °C to RT >80 Formation of mesylate/tosylate
Ether formation (coupling) 1-ethyl-1H-pyrazol-4-ol, cyclopentanol mesylate DMF, K2CO3, 50–80 °C, 6–12 h 60–75 Purification by chromatography

Research Discoveries and Optimization Insights

  • The choice of base and solvent significantly influences the ether formation yield and selectivity. Potassium carbonate in DMF is preferred for nucleophilic substitution reactions involving pyrazole derivatives.
  • Mitsunobu reaction offers a high-yielding alternative but requires careful handling of reagents like DEAD and triphenylphosphine, which generate by-products that complicate purification.
  • Catalytic hydrogenation is the standard method for nitro group reduction to amines in pyrazole chemistry, with Pd/C providing high efficiency and selectivity under mild conditions.
  • The stereochemistry of cyclopentan-1-ol is preserved during ether formation and reduction steps, which is critical for biological activity in pharmaceutical applications.
  • Recent studies highlight the use of microwave-assisted synthesis to accelerate coupling reactions and improve yields while reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a cyclopentanol derivative with a modified pyrazole group.

    Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The closest structural analog identified is 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol (CAS: 1247509-99-4, Molecular Formula: C$9$H${14}$N$_2$O, Molecular Weight: 166.22 g/mol) . Key differences between the two compounds include:

Property 2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol 2-(1-Methyl-1H-pyrazol-4-yl)cyclopentan-1-ol
Substituent on Pyrazole Ethyl (-CH$2$CH$3$) Methyl (-CH$_3$)
Molecular Formula C${10}$H${16}$N$2$O$2$ C$9$H${14}$N$_2$O
Molecular Weight 196.25 g/mol 166.22 g/mol
Hydrophobicity (Predicted) Higher (due to ethyl group) Lower (methyl group)

The ethyl substitution introduces increased steric bulk and lipophilicity compared to the methyl analog, which may influence solubility, metabolic stability, and binding interactions in biological systems.

Research Implications and Gaps

  • Bioactivity : Pyrazole-containing compounds often exhibit antimicrobial, anti-inflammatory, or kinase-inhibitory properties. The ethyl variant’s enhanced hydrophobicity might improve membrane permeability, making it a candidate for drug discovery.
  • Experimental Needs : Critical data gaps include boiling/melting points, solubility, and spectroscopic characterization (NMR, HPLC) for both compounds. Comparative studies on reactivity and biological activity are also lacking.

Biological Activity

2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol, identified by its CAS number 1932298-43-5, is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H16N2O2C_{10}H_{16}N_{2}O_{2}, with a molecular weight of 196.25 g/mol. The compound features a cyclopentanol core substituted with a pyrazole moiety, which is known for conferring various biological activities.

PropertyValue
CAS Number1932298-43-5
Molecular FormulaC₁₀H₁₆N₂O₂
Molecular Weight196.25 g/mol

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies on similar pyrazole derivatives have reported IC50 values indicating effective cytotoxicity against prostate (LNCaP) and breast (T47-D) cancer cells .
  • Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, potentially affecting pathways involved in cancer progression and other diseases. The interaction with key enzymes such as cyclooxygenase (COX) and lipoxygenase has been noted in related studies .
  • Neuroprotective Effects : Some studies suggest that pyrazole-based compounds can exhibit neuroprotective properties, possibly through modulation of neuroinflammatory pathways or direct antioxidant effects .

Research Findings and Case Studies

Recent studies have explored the biological activity of pyrazole derivatives extensively:

Case Study 1: Anticancer Properties

A study evaluating a series of pyrazole derivatives found that certain compounds significantly reduced viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The most potent derivative showed an IC50 value of approximately 10 µM in T47-D cells .

Case Study 2: Enzymatic Activity

Research involving molecular docking simulations indicated that pyrazole derivatives could effectively bind to targets such as COX enzymes, suggesting a potential role in anti-inflammatory therapies . The binding affinity was quantified using computational methods, enhancing the understanding of their mechanism.

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